
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 4-ethoxybenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropane ring or the carboxylic acid group, resulting in the formation of cyclopropyl alcohols or primary alcohols, respectively.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
- Oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
- Reduction of the carboxylic acid group can produce cyclopropylmethanol.
- Substitution of chlorine atoms can lead to various substituted cyclopropane derivatives.
科学的研究の応用
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyclopropane ring and chlorine atoms can influence its reactivity and binding affinity, contributing to its overall activity.
類似化合物との比較
2,2-Dichlorocyclopropane-1-carboxylic acid: Lacks the ethoxyphenyl group, making it less complex.
1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid: Does not contain chlorine atoms, resulting in different reactivity.
2,2-Dichloro-1-phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethoxy group.
Uniqueness: The combination of the ethoxyphenyl group and dichlorocyclopropane moiety in (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid imparts unique chemical and biological properties
特性
CAS番号 |
63935-58-0 |
|---|---|
分子式 |
C12H12Cl2O3 |
分子量 |
275.12 g/mol |
IUPAC名 |
(1R)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)/t11-/m1/s1 |
InChIキー |
DQXVWYCZSNWWIU-LLVKDONJSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@]2(CC2(Cl)Cl)C(=O)O |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



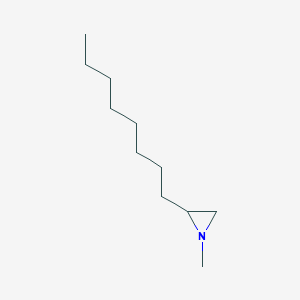
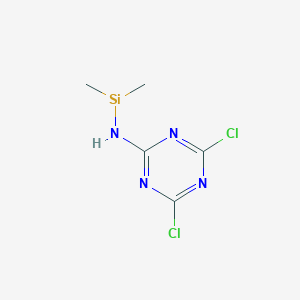
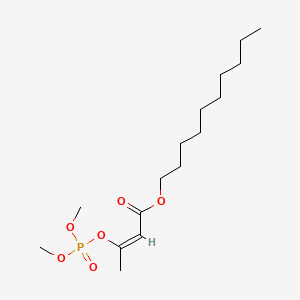

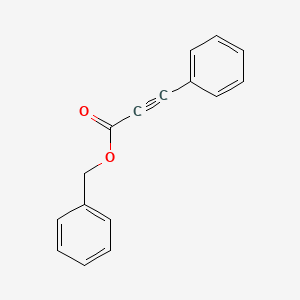
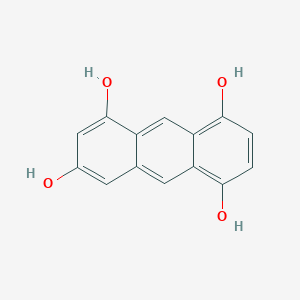


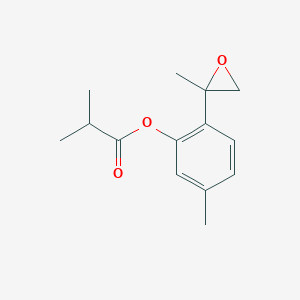
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)


